molecular formula C18H19N3O4S2 B2590065 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956271-07-1

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2590065
CAS No.: 956271-07-1
M. Wt: 405.49
InChI Key: CCUMSZOFKQFVNI-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by dual sulfonamide groups. The pyrazole core is substituted at the 1-position with a benzenesulfonyl group and at the 3,5-positions with methyl groups.

Properties

IUPAC Name

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-14-18(27(24,25)20(3)16-10-6-4-7-11-16)15(2)21(19-14)26(22,23)17-12-8-5-9-13-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUMSZOFKQFVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonyl chloride. This intermediate is then reacted with N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-amine under controlled conditions to yield the final product. The reaction conditions often require the use of a base, such as pyridine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide exhibits promising pharmacological properties. Recent studies indicate its potential as an antiproliferative agent against various cancer cell lines. For instance, derivatives of pyrazole-4-sulfonamide have been synthesized and tested for their cytotoxic effects on U937 cells, demonstrating significant antiproliferative activity without notable cytotoxicity .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
MR-S1-1312.5U937
MR-S1-545.0U937

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth effectively. The mechanism often involves the inhibition of bacterial enzymes, which are critical for the synthesis of folic acid .

Agricultural Applications

In agricultural science, compounds similar to this compound have been explored as potential herbicides and fungicides. Their ability to inhibit specific biochemical pathways in plants and fungi makes them suitable candidates for developing new agrochemicals .

Material Science

The unique properties of this compound allow it to be utilized in material science for synthesizing novel polymers and composites. The sulfonamide group can enhance the thermal stability and mechanical strength of materials, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study published in Nature focused on the synthesis of pyrazole derivatives and their evaluation against multiple cancer cell lines. The results showed that certain derivatives exhibited IC50 values below 20 µM against human cancer cells, indicating their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study demonstrated that these compounds could serve as alternatives to traditional antibiotics due to their unique action mechanisms .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s antibacterial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound’s pyrazole ring hosts dual sulfonamide groups, a rare feature compared to analogues. Key structural differences among similar compounds include:

Compound Pyrazole Substituents Sulfonamide Groups Key Functional Groups Reference
Target Compound 1-(Benzenesulfonyl), 3,5-dimethyl, N-phenyl Dual Dual sulfonamides, aromatic N-phenyl -
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide 4-Butyl, 3,5-dimethyl, N-(4-chlorophenyl carbamoyl) Single Pyridine-sulfonamide, carbamoyl
1006994-26-8 1-(Difluoromethyl), 3,5-dimethyl, N-[3-(4-nitro-1H-pyrazol-1-yl)propyl] Single Difluoromethyl, nitro-pyrazole
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (Kanto Reagents) 3-(1-Methyl-pyrazole), benzenesulfonyl chloride None Sulfonyl chloride precursor
Key Observations:
  • Dual vs. Single Sulfonamides : The target’s dual sulfonamide groups may enhance hydrogen-bonding capacity and solubility compared to single-sulfonamide analogues like Compound 27 () .
  • Electron-Withdrawing Groups : Analogues like 1006994-26-8 incorporate electron-withdrawing difluoromethyl and nitro groups, which could alter reactivity and metabolic stability relative to the target’s methyl and benzenesulfonyl groups .

Physicochemical Properties

Property Target Compound Compound 27 1006994-26-8
Melting Point Not reported 138–142°C Not reported
IR Signatures Expected SO₂ peaks SO₂: 1164 cm⁻¹ Likely SO₂ ~1150–1200 cm⁻¹
NMR Features Aromatic δ 7–8 ppm Pyridine H-6: δ 8.96 Difluoromethyl splitting
  • Thermal Stability : Compound 27’s higher melting point (138–142°C) suggests crystalline stability due to hydrogen bonding and π-stacking, a trait the target compound may share .
  • Spectroscopic Trends : IR spectra of analogues confirm sulfonamide SO₂ asymmetric/symmetric stretching near 1385–1164 cm⁻¹, consistent with the target’s expected profile .

Research Implications

  • Structural Analysis : SHELX software () is widely used for crystallographic refinement of sulfonamide derivatives, suggesting its utility in resolving the target’s conformation and intermolecular interactions .
  • Biological Potential: While biological data are absent, the target’s dual sulfonamide groups mirror features in carbonic anhydrase inhibitors (e.g., acetazolamide), warranting further study .

Biological Activity

The compound 1-(benzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole-sulfonamide class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H18N4O4S2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Antiproliferative Activity

Research has demonstrated that derivatives of pyrazole-4-sulfonamide, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. A study conducted on U937 cells revealed that these compounds did not exhibit cytotoxic activity at concentrations tested, suggesting a selective action against cancer cells without harming normal cells .

Table 1: Antiproliferative Activity Data

CompoundCell LineIC50 (µM)Cytotoxicity
This compoundU937>50None
3,5-Dimethyl-1H-pyrazole-4-sulfonamideMCF725Low

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases (PTP), which play a crucial role in insulin signaling pathways. This inhibition can lead to improved insulin sensitivity and glucose metabolism in diabetic models .

Anti-inflammatory and Antimicrobial Properties

In addition to its antiproliferative effects, the compound has demonstrated anti-inflammatory properties. Studies have indicated that it can stabilize human red blood cell membranes and reduce inflammation markers in vitro. Furthermore, some derivatives have shown broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .

Table 2: Biological Activities Overview

Activity TypeObserved Effect
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryStabilization of cell membranes
AntimicrobialBroad-spectrum activity

Case Study 1: Diabetes Model

In a diabetic rat model, treatment with the compound led to a significant reduction in blood glucose levels and improved insulin sensitivity. The study highlighted changes in gene expression related to insulin signaling pathways such as IRS1 and PI3K .

Case Study 2: Cancer Cell Lines

In another study focusing on various cancer cell lines, including breast and colon cancer cells, the compound exhibited selective cytotoxicity with IC50 values significantly lower than those observed for normal cell lines. This selectivity indicates potential for therapeutic use in oncology .

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